The synthesis of erythrosine sodium involves the iodination of fluorescein. This process typically requires the following steps:
This synthesis method highlights the importance of maintaining specific conditions to achieve high yields and purity of the final product .
Erythrosine sodium has a complex molecular structure characterized by its xanthene core. The molecular formula is with a molecular weight of approximately 508.9 g/mol. The structure includes multiple iodine atoms attached to the aromatic rings, contributing to its vivid coloration.
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+]
The presence of iodine in its structure not only imparts color but also influences its reactivity and interactions with other compounds .
Erythrosine sodium participates in various chemical reactions due to its reactive iodine atoms:
Common reagents for these reactions include oxidizing agents like sodium iodate and reducing agents such as sodium thiosulfate .
The mechanism of action of erythrosine sodium primarily relates to its role as a colorant in food products and pharmaceuticals. Upon exposure to light, erythrosine sodium can generate singlet oxygen species, which may lead to photodegradation of sensitive compounds like phenylbutazone. This process can significantly affect the stability and efficacy of pharmaceutical formulations that incorporate this dye.
The photochemical reactions involving erythrosine sodium highlight the need for careful formulation practices in products intended for light exposure .
Erythrosine sodium exhibits several notable physical and chemical properties:
These properties are essential for understanding how erythrosine sodium behaves in various applications, including its stability under different environmental conditions .
Erythrosine sodium (C~20~H~6~I~4~Na~2~O~5~), a tetraiodinated xanthene dye, was first synthesized in 1876 by Swiss chemist Karl Kussmaul at the University of Basel. The compound was rapidly commercialized by the chemical firm Bindschedler & Busch for textile dyeing applications, particularly for wool and silk. Its transition to food industry use began with legalization under the U.S. Pure Food and Drug Act of 1906. Production volumes saw exponential growth: from 2,170 pounds (0.98 metric tons) in 1924 to approximately 50 tons by 1967, reflecting its industrial adoption [1] [3].
Table 1: Historical Milestones in Erythrosine Development
Year | Event |
---|---|
1876 | Discovery by Karl Kussmaul at University of Basel |
1878 | Commercialization for textiles by Bindschedler & Busch |
1906 | Legalized for U.S. food use under Pure Food and Drug Act |
1924 | U.S. production reaches 2,170 pounds |
1967 | Annual U.S. production approximates 50 tons |
2025 | FDA announces ban on food and ingested drug uses effective 2027/2028 |
The compound's regulatory journey reached a pivotal point in January 2025 when the U.S. FDA revoked authorization for food and ingested drug applications, citing the Delaney Clause of the Federal Food, Drug, and Cosmetic Act. This provision mandates prohibition if a substance induces cancer in humans or animals, though the FDA explicitly noted no evidence of human carcinogenicity [1] [5].
Erythrosine sodium belongs to the xanthene dye class, specifically as a fluorone derivative. Its systematic IUPAC designation is disodium 2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate, reflecting its tetraiodinated xanthene core with two sodium counterions. The molecular architecture consists of a central xanthene ring system (tricyclic aromatic structure) with iodine atoms at the 2',4',5',7' positions, providing both chromophoric properties and chemical stability [1] [6].
Table 2: Nomenclature Systems for Erythrosine Sodium
System | Designation |
---|---|
IUPAC Name | Disodium 2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
Color Index | CI 45430 |
CAS Registry | 16423-68-0 (anhydrous); 568-63-8 (common) |
E-Number | E127 |
FD&C Designation | Red No. 3 |
Pharmaceutical Synonyms | Tetraiodofluorescein sodium salt |
The compound's structural taxonomy reveals:
Erythrosine sodium operates under divergent regulatory frameworks globally, classified under three primary systems:
United States (FD&C System): As FD&C Red No. 3, it was permanently listed for foods and ingested drugs in 1969. However, in January 2025, the FDA revoked authorization for these applications effective January 15, 2027 (foods) and January 18, 2028 (drugs), invoking the Delaney Clause. This action followed evidence of thyroid tumor formation in male rats at 4% dietary concentrations, despite no observed human carcinogenicity [1] [5].
Color Index International: Identified as CI 45430 or Acid Red 51, this classification governs industrial and cosmetic applications. The compound remains approved for topical cosmetics in most jurisdictions except the U.S., where its use in cosmetics and topical drugs was banned in 1990 [1] [7].
Table 3: Global Regulatory Status (as of 2025)
Region | Food Status | Cosmetic Status | Industrial Status |
---|---|---|---|
European Union | Restricted (E127) | Permitted | Permitted |
United States | Banned effective 2027 | Banned since 1990 | Restricted |
Canada | Permitted (with limits) | Permitted | Permitted |
Australia/NZ | Restricted | Permitted | Permitted |
The compound's regulatory identity varies by application:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3